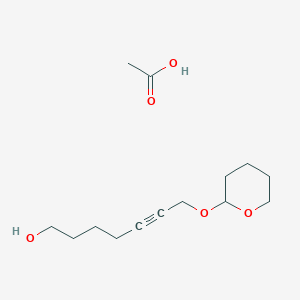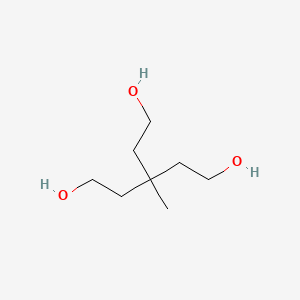
3-(2-Hydroxyethyl)-3-methylpentane-1,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxyethyl)-3-methylpentane-1,5-diol is an organic compound with the molecular formula C8H18O3 It is a diol, meaning it contains two hydroxyl (-OH) groups, which makes it a versatile compound in various chemical reactions and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-3-methylpentane-1,5-diol can be achieved through several methods. One common approach involves the reaction of 3-methylpentane-1,5-diol with ethylene oxide under basic conditions. The reaction typically proceeds as follows: [ \text{3-methylpentane-1,5-diol} + \text{ethylene oxide} \rightarrow \text{this compound} ]
Another method involves the reduction of 3-(2-hydroxyethyl)-3-methylpentane-1,5-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Hydroxyethyl)-3-methylpentane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-oxoethyl)-3-methylpentane-1,5-dione or 3-(2-carboxyethyl)-3-methylpentane-1,5-diol.
Reduction: Formation of 3-(2-hydroxyethyl)-3-methylpentane or this compound.
Substitution: Formation of 3-(2-chloroethyl)-3-methylpentane-1,5-diol or 3-(2-aminoethyl)-3-methylpentane-1,5-diol.
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxyethyl)-3-methylpentane-1,5-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxyethyl)-3-methylpentane-1,5-diol depends on its specific application. In biochemical pathways, it may act as a substrate or inhibitor for enzymes, affecting various metabolic processes. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Hydroxyethyl)-3-methylpentane-1,5-dione: A related compound with a ketone group instead of hydroxyl groups.
3-(2-Chloroethyl)-3-methylpentane-1,5-diol: A halogenated derivative with similar structural features.
3-(2-Aminoethyl)-3-methylpentane-1,5-diol: An amine derivative with potential biological activity.
Uniqueness
3-(2-Hydroxyethyl)-3-methylpentane-1,5-diol is unique due to its dual hydroxyl groups, which provide versatility in chemical reactions and applications. Its structure allows for various modifications, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
85963-61-7 |
|---|---|
Molekularformel |
C8H18O3 |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
3-(2-hydroxyethyl)-3-methylpentane-1,5-diol |
InChI |
InChI=1S/C8H18O3/c1-8(2-5-9,3-6-10)4-7-11/h9-11H,2-7H2,1H3 |
InChI-Schlüssel |
OENOEHZCGVEKHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCO)(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo-](/img/structure/B14402787.png)
![{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14402788.png)

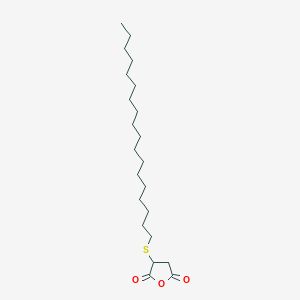
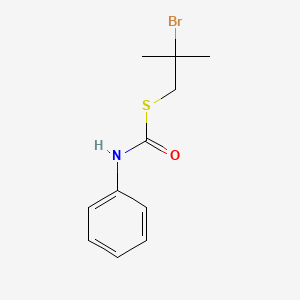
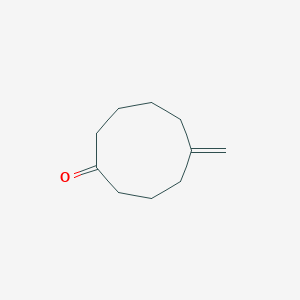

![Propyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14402840.png)
![N-[2-(Piperidin-1-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14402849.png)
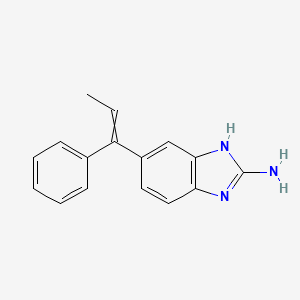
![5-(Hydroxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14402855.png)
![4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile](/img/structure/B14402857.png)
